1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-3a-carboxylic acid
Description
1-[(tert-Butoxy)carbonyl]-octahydro-1H-indole-3a-carboxylic acid is a bicyclic carboxylic acid derivative featuring a fully saturated octahydroindole core. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, while the carboxylic acid at the 3a-position enables reactivity in coupling reactions, such as peptide synthesis. This compound is structurally distinct due to its hydrogenated indole system, which confers enhanced conformational flexibility compared to aromatic indoles.
Properties
Molecular Formula |
C14H23NO4 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-2H-indole-3a-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-8-14(11(16)17)7-5-4-6-10(14)15/h10H,4-9H2,1-3H3,(H,16,17) |
InChI Key |
ZTGUWOMBPDTTMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1CCCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RAC-(3AR,7AS)-1-[(TERT-BUTOXY)CARBONYL]-OCTAHYDRO-1H-INDOLE-3A-CARBOXYLIC ACID typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions: RAC-(3AR,7AS)-1-[(TERT-BUTOXY)CARBONYL]-OCTAHYDRO-1H-INDOLE-3A-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry: In chemistry, RAC-(3AR,7AS)-1-[(TERT-BUTOXY)CARBONYL]-OCTAHYDRO-1H-INDOLE-3A-CARBOXYLIC ACID is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of structural modifications on biological activity. The presence of the tert-butoxycarbonyl group allows for selective deprotection, enabling researchers to investigate the role of specific functional groups in biological systems .
Medicine: In medicinal chemistry, RAC-(3AR,7AS)-1-[(TERT-BUTOXY)CARBONYL]-OCTAHYDRO-1H-INDOLE-3A-CARBOXYLIC ACID is explored for its potential therapeutic applications. Its ability to undergo various chemical transformations makes it a candidate for the development of new drugs and pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility in chemical reactions allows for the creation of customized products with specific properties .
Mechanism of Action
The mechanism of action of RAC-(3AR,7AS)-1-[(TERT-BUTOXY)CARBONYL]-OCTAHYDRO-1H-INDOLE-3A-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amine site during chemical transformations. Upon deprotection, the free amine can participate in various biological and chemical processes, influencing the activity of enzymes, receptors, and other molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and its analogs:
| Compound Name | Core Structure | Functional Groups | Molecular Formula (Inferred) | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|
| 1-[(tert-Butoxy)carbonyl]-octahydro-1H-indole-3a-carboxylic acid | Octahydroindole | Boc, carboxylic acid | C₁₄H₂₁NO₄ | 283.33 | Peptide synthesis |
| Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-...* | Aromatic pyrrole | Boc, ethyl ester, indole substituents | C₃₂H₃₄N₄O₅ | 554.65 | Heterocyclic chemistry |
| rac-(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid | Octahydroisoindole | Boc, carboxylic acid | C₁₄H₂₁NO₄ | 283.33 | Chiral intermediates |
| 1-(1-[(tert-butoxy)carbonyl]azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylic acid | Azetidine-triazole | Boc, triazole, carboxylic acid | C₁₀H₁₄N₄O₃ | 254.25 | Drug discovery |
*Example from (compound 10a) .
Key Observations:
- Core Structure: The octahydroindole system in the target compound contrasts with aromatic pyrroles (e.g., 10a) and isoindoles (e.g., rac-isoindole derivative).
- Functional Groups : The carboxylic acid in the target compound and its isoindole analog enables direct participation in amide bond formation, unlike ester-containing derivatives (e.g., 10a), which require hydrolysis for activation.
- Stereochemistry : The rac-isoindole derivative () highlights the role of stereochemistry in biological activity and synthetic utility, though data on the target compound’s stereoisomerism are unavailable .
Physicochemical Properties
Key Observations:
- Melting Points : The target compound’s carboxylic acid group likely increases its melting point compared to ester derivatives (e.g., 10a) due to hydrogen bonding.
- Solubility : Boc-protected compounds generally exhibit moderate solubility in organic solvents. The azetidine-triazole derivative () may show improved aqueous solubility due to its polar triazole ring .
Biological Activity
1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-3a-carboxylic acid is a synthetic compound with notable structural features that confer potential biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry, drawing from various research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The Boc group acts as a protective moiety, allowing for selective reactions that can lead to the formation of bioactive derivatives upon deprotection. This characteristic makes it a versatile candidate for drug development.
Potential Pharmacological Effects
Research indicates that compounds with similar structural frameworks exhibit various biological activities, including:
- Antimicrobial Activity : Some indole derivatives have shown efficacy against bacterial and fungal pathogens, suggesting that 1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-3a-carboxylic acid may possess similar properties.
- Anticancer Properties : Indole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
- Neuroprotective Effects : Certain indole compounds are known to exert neuroprotective effects, potentially beneficial in neurodegenerative diseases.
Synthesis and Chemical Reactions
The synthesis of 1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-3a-carboxylic acid typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the Indole Framework : Utilizing cyclization reactions to form the indole structure.
- Introduction of the Boc Group : Protecting the amine functionality through reaction with tert-butoxycarbonyl chloride.
- Carboxylic Acid Formation : Converting suitable precursors into the carboxylic acid functional group.
Summary of Key Reactions
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | The Boc group can be replaced by other functional groups under nucleophilic conditions. |
| Hydrolysis | Removal of the Boc group under acidic conditions to yield the free amine. |
| Esterification | The carboxylic acid can react with alcohols to form esters, expanding its utility in synthetic chemistry. |
Study on Indole Derivatives
A review highlighted the role of indole derivatives in plant growth regulation, indicating that structurally similar compounds can significantly influence biological processes . For instance, indole-3-acetic acid (IAA), a well-known plant hormone, shares structural similarities and demonstrates potent biological activity in regulating plant growth and development.
Antimicrobial Activity Exploration
A study conducted on various indole derivatives demonstrated their effectiveness against Escherichia coli and Staphylococcus aureus, suggesting that 1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-3a-carboxylic acid could exhibit similar antimicrobial properties due to its structural characteristics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
